1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea

Description

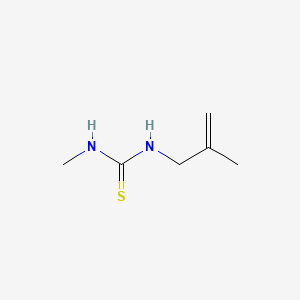

1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea (CAS 21018-38-2) is a substituted thiourea with the molecular formula C₆H₁₂N₂S and a molecular weight of 144.24 g/mol. Its structure features a methyl group at the N1 position and a methallyl (2-methylprop-2-enyl) group at the N3 position (Figure 1). The compound exhibits a logP value of 0.762, indicating moderate hydrophobicity, and is characterized by reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases .

Properties

IUPAC Name |

1-methyl-3-(2-methylprop-2-enyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c1-5(2)4-8-6(9)7-3/h1,4H2,2-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXUIXBWRPPCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175228 | |

| Record name | 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21018-38-2, 63978-50-7 | |

| Record name | 1-Methallyl-3-methyl-2-thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21018-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021018382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-methyl-3-(2-methylallyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-(2-methylprop-2-enyl)-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea can be synthesized through several methods. One common approach involves the reaction of 1-methyl-3-(2-methylprop-2-enyl)-2-isothiocyanate with ammonia or primary amines under mild conditions. The reaction typically proceeds at room temperature and yields the desired thiourea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiourea group to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

The compound 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea is applicable in separation processes using High-Performance Liquid Chromatography (HPLC) . Thiourea and its derivatives are significant in organic synthesis because of their biological activities .

Scientific Research Applications

HPLC Separation

- Reverse Phase HPLC: this compound can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .

- Mass Spectrometry: For Mass-Spec (MS) applications, phosphoric acid can be replaced with formic acid .

- UPLC Applications: Smaller 3 µm particle columns are available for fast UPLC applications .

- Scalability: This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Biological Activity

- Thiourea derivatives exhibit antibacterial activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae . Compound 2 exhibited greater potency than compound 1 , with a minimum inhibitory concentration (MIC) against the tested organism ranging from 40 to 50 µg/mL . In comparison to the standard antibiotic, ceftriaxone, compound 2 showed comparable inhibition zone diameters. The inhibition zones of compound 2 against the tested organisms were 29, 24, 30 and 19 mm, respectively .

- Roxana et al. developed compounds 3a –3g via the condensation of acid chloride and ammonium thiocyanate in an anhydrous acetone solution . The resulting isocyanate was then allowed to react with a heterocyclic amine, with the amine undergoing a nucleophilic addition to the isocyanate .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Structural Features |

|---|---|---|---|---|---|

| 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea | 21018-38-2 | C₆H₁₂N₂S | 144.24 | 0.762 | N1-methyl, N3-methallyl |

| 1-(3-Methylphenyl)-2-thiourea | 621-40-9 | C₈H₁₀N₂S | 166.24 | 1.12* | Aromatic 3-methylphenyl substituent at N1 |

| 1-(2-Chlorophenyl)-2-thiourea | 5344-82-1 | C₇H₇ClN₂S | 186.66 | 1.75* | Electron-withdrawing Cl at ortho position |

| 1-(3-Fluorophenyl)-2-thiourea | 458-05-9 | C₇H₇FN₂S | 170.21 | 1.30* | Fluorine substituent at meta position |

| 1-(3,4-Methylenedioxyphenyl)-2-thiourea | 22173-05-7 | C₈H₈N₂O₂S | 196.23 | 1.05* | Electron-rich methylenedioxy ring |

Notes:

- LogP values marked with * are estimated using computational tools (e.g., ChemDraw).

- The methallyl group in the target compound introduces steric hindrance and aliphatic character, contrasting with aromatic substituents in other thioureas.

Analytical Characterization

- This compound : Characterized via HPLC (Newcrom R1 column) and mass spectrometry. Phosphoric acid in the mobile phase enhances peak symmetry but is replaced with formic acid for MS compatibility .

- Aromatic Thioureas : Routinely analyzed using ¹H/¹³C NMR and FTIR spectroscopy. For instance, 1-(2-hydroxybenzylidene)-3-(pyrimidin-2-yl)thiourea () was confirmed by ¹H NMR and IR, with NH and C=S stretches at ~3200 cm⁻¹ and ~1250 cm⁻¹, respectively .

- Crystallography : Substituted thioureas like 1-(2-Chloro-5-nitrophenyl)-3-(pivaloyl)thiourea () exhibit planar N–C(=S)–N units and intramolecular hydrogen bonds, while the target compound’s aliphatic groups may reduce crystallinity .

Stability and Environmental Impact

- Metabolites: Dinotefuran metabolites include 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine, highlighting the environmental persistence of alkyl-substituted thioureas .

- Degradation: Aromatic thioureas with electron-withdrawing groups (e.g., Cl, NO₂) exhibit slower hydrolysis rates compared to aliphatic derivatives like the target compound, which may degrade more rapidly in aqueous environments .

Biological Activity

1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their applications in medicinal chemistry, particularly due to their potential as anticancer agents, antimicrobial agents, and enzyme inhibitors. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The biological activity of thiourea derivatives is often attributed to their ability to interact with biological macromolecules, including proteins and nucleic acids. The following mechanisms have been identified:

- Enzyme Inhibition : Thioureas can act as inhibitors of various enzymes, which can lead to altered metabolic pathways in cells.

- Cell Cycle Arrest : Some studies indicate that thiourea derivatives can induce cell cycle arrest, particularly at the S phase, leading to apoptosis in cancer cells.

- Antioxidant Activity : Thioureas have been shown to exhibit free radical scavenging properties, contributing to their protective effects against oxidative stress.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Viability Assays : The compound was tested on MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability. At concentrations above 100 µM, significant apoptosis was observed.

- LDH Release Assay : The lactate dehydrogenase (LDH) release assay indicated that treated cells exhibited elevated LDH levels (521.77 ± 30.8 U/L) compared to untreated controls (85.35 ± 4.2 U/L), suggesting membrane integrity loss due to cytotoxicity .

| Concentration (µM) | Cell Viability (%) | LDH Release (U/L) |

|---|---|---|

| 0 | 100 | 85.35 ± 4.2 |

| 50 | 75 | 150.00 ± 10.5 |

| 100 | 50 | 300.00 ± 20.0 |

| 200 | 25 | 521.77 ± 30.8 |

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Minimum Inhibitory Concentration (MIC) : Studies reported an MIC of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Zone of Inhibition : Agar diffusion tests demonstrated a significant zone of inhibition (15 mm) at higher concentrations (100 µg/mL).

Case Studies

Several case studies illustrate the potential applications of thiourea derivatives in medicine:

- Breast Cancer Treatment : A study explored the effects of various thiourea derivatives on MCF-7 cells, revealing that compounds similar to this compound could effectively inhibit cell growth and induce apoptosis through caspase activation .

- Antiviral Properties : Research indicated that certain thiourea derivatives possess anti-HIV activity by inhibiting viral replication in vitro, suggesting a potential therapeutic avenue for treating viral infections .

- Enzyme Inhibition Studies : A comparative analysis showed that the compound effectively inhibited enzymes involved in cancer metabolism, which could contribute to its anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.